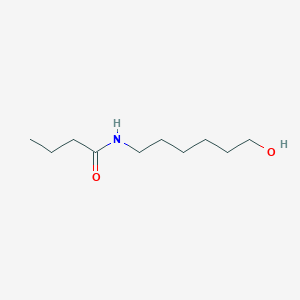
N-(6-Hydroxyhexyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Hydroxyhexyl)butanamide, also known as HU-308, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a selective agonist of the CB2 receptor, which is primarily found in immune cells and peripheral tissues.
Mécanisme D'action
N-(6-Hydroxyhexyl)butanamide is a selective agonist of the CB2 receptor, which is primarily found in immune cells and peripheral tissues. Activation of the CB2 receptor by N-(6-Hydroxyhexyl)butanamide leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and pain. Additionally, N-(6-Hydroxyhexyl)butanamide has been shown to have anti-proliferative effects on cancer cells, which may be mediated through the CB2 receptor.
Biochemical and Physiological Effects:
N-(6-Hydroxyhexyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammatory and neuropathic pain. Additionally, N-(6-Hydroxyhexyl)butanamide has been shown to have anti-proliferative effects on cancer cells, which may be mediated through the CB2 receptor. N-(6-Hydroxyhexyl)butanamide has also been shown to have potential therapeutic applications in the treatment of various diseases, including multiple sclerosis, cancer, and osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(6-Hydroxyhexyl)butanamide in lab experiments is its selectivity for the CB2 receptor, which allows for more precise targeting of specific pathways. Additionally, N-(6-Hydroxyhexyl)butanamide has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using N-(6-Hydroxyhexyl)butanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions for the study of N-(6-Hydroxyhexyl)butanamide. One area of research is the potential therapeutic applications of N-(6-Hydroxyhexyl)butanamide in the treatment of various diseases, including multiple sclerosis, cancer, and osteoporosis. Additionally, further research is needed to fully understand the mechanism of action of N-(6-Hydroxyhexyl)butanamide and its effects on various cellular pathways. Finally, the development of more efficient synthesis methods for N-(6-Hydroxyhexyl)butanamide could lead to increased availability and lower costs for researchers.
Méthodes De Synthèse
N-(6-Hydroxyhexyl)butanamide can be synthesized through a multi-step process involving the reaction of 6-bromohexanol with butanoyl chloride, followed by the reaction of the resulting product with 1,1,1-tris(hydroxymethyl)propane and lithium hydroxide. The final step involves the reaction of the intermediate product with 4-fluorobenzonitrile in the presence of potassium carbonate.
Applications De Recherche Scientifique
N-(6-Hydroxyhexyl)butanamide has been extensively studied for its potential therapeutic applications, particularly in the field of inflammation and pain management. It has been shown to have anti-inflammatory properties and can reduce pain in animal models of inflammatory and neuropathic pain. Additionally, N-(6-Hydroxyhexyl)butanamide has been shown to have potential therapeutic applications in the treatment of various diseases, including multiple sclerosis, cancer, and osteoporosis.
Propriétés
Numéro CAS |
137160-72-6 |
|---|---|
Nom du produit |
N-(6-Hydroxyhexyl)butanamide |
Formule moléculaire |
C10H21NO2 |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
N-(6-hydroxyhexyl)butanamide |
InChI |
InChI=1S/C10H21NO2/c1-2-7-10(13)11-8-5-3-4-6-9-12/h12H,2-9H2,1H3,(H,11,13) |
Clé InChI |
WVNBRADHVCQDKB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCCCCCCO |
SMILES canonique |
CCCC(=O)NCCCCCCO |
Synonymes |
Butanamide, N-(6-hydroxyhexyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143464.png)
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)
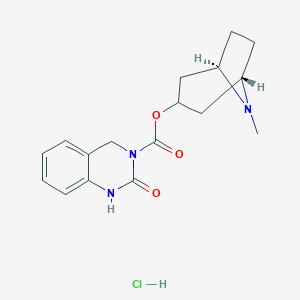
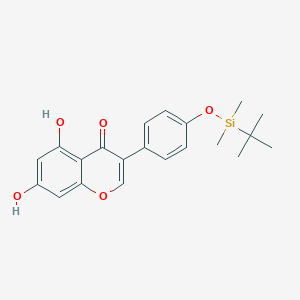

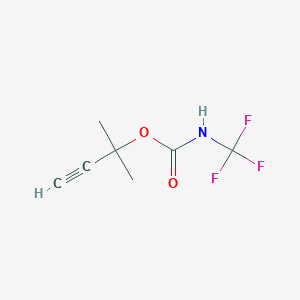
![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)

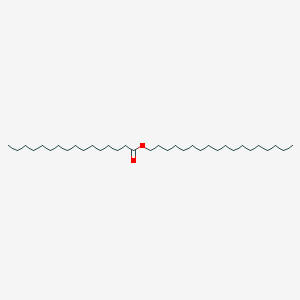

![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)

![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)
